molecular formula C16H22N2O5 B5718469 ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate

ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate

Cat. No. B5718469
M. Wt: 322.36 g/mol
InChI Key: SAFRQJZWPKATPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate, also known as MPAC, is a chemical compound that has been widely used in scientific research. This compound is a piperazine derivative that has been synthesized using various methods. MPAC has been found to have several biochemical and physiological effects, making it an important compound in the field of pharmacology and drug discovery.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that this compound may act on the central nervous system by modulating the activity of certain neurotransmitters, such as GABA and glutamate. ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate may also have an effect on the expression of certain genes involved in neurological disorders.
Biochemical and Physiological Effects:
ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has been found to have several biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models. ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has also been found to have anticonvulsant effects, reducing the severity and duration of seizures in animal models. Additionally, ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has a high purity. ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has also been found to have low toxicity levels, making it safe for use in animal models. However, one limitation of using ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate in lab experiments is that its mechanism of action is not fully understood, making it difficult to interpret results.

Future Directions

There are several future directions for the use of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate in scientific research. One potential direction is the development of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. Another potential direction is the investigation of the molecular mechanisms underlying the pharmacological activities of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate. This could lead to the development of more effective drugs for the treatment of neurological disorders. Additionally, the use of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate can be achieved using several methods. One common method involves the reaction of 2-methoxyphenol with ethyl chloroacetate to form ethyl 2-(2-methoxyphenoxy)acetate. This intermediate is then reacted with piperazine to form ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate. Another method involves the reaction of 2-methoxyphenol with ethyl 4-chloroacetoacetate to form ethyl 4-(2-methoxyphenoxy)acetoacetate. This intermediate is then reacted with piperazine to form ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate.

Scientific Research Applications

Ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has been used in several scientific research studies, particularly in the field of pharmacology. This compound has been found to have several pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate has also been found to have potential in the treatment of neurological disorders, such as Alzheimer's disease and epilepsy.

properties

IUPAC Name

ethyl 4-[2-(2-methoxyphenoxy)acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-3-22-16(20)18-10-8-17(9-11-18)15(19)12-23-14-7-5-4-6-13(14)21-2/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFRQJZWPKATPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(2-methoxyphenoxy)acetyl]piperazine-1-carboxylate

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